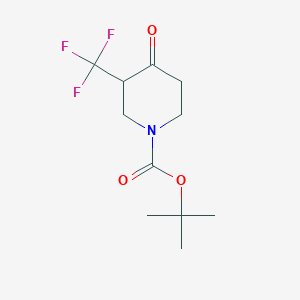

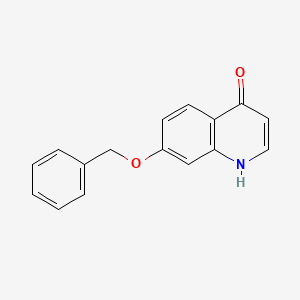

![molecular formula C6H13NO3 B1287234 3-[(2-Hydroxyethyl)amino]butanoic acid CAS No. 89584-45-2](/img/structure/B1287234.png)

3-[(2-Hydroxyethyl)amino]butanoic acid

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves stereoselective methods to achieve high enantiomeric purity, as seen in the synthesis of a thymine derivative of (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid . Another method reported the synthesis of optically pure derivatives of (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid, which involved the reduction of N-Boc-D-tyrosine methyl ester with DiBAL to an aldehyde, followed by conversion to the target compound . Additionally, the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid from 3-(3-nitro benzoyl) propionate ether through a series of reductions and ring-opening reactions is noted for its low cost and suitability for industrial-scale production .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[(2-Hydroxyethyl)amino]butanoic acid is characterized by the presence of amino and hydroxy functional groups attached to a butanoic acid backbone. These functional groups are crucial for the biological activity of the compounds and their interaction with biological targets. The stereochemistry of these compounds is also significant, as it can affect their biological activity and the synthesis of stereoselective inhibitors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include reductions, cyclizations, and ring-opening reactions . The reactivity of the hydroxy and amino groups allows for further functionalization and the formation of complex molecules, such as oligomers . The reaction of 3-hydroxy acids with acidic materials to yield unsaturated carboxylic acids and γ-butyrolactones demonstrates the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 3-[(2-Hydroxyethyl)amino]butanoic acid are influenced by their functional groups and molecular structure. For instance, the presence of hydroxy and amino groups can affect the solubility, acidity, and hydrogen bonding capability of the compound. The enantiomeric purity is crucial for the biological activity and pharmacokinetic properties of the compounds . The synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, highlights the importance of these properties in medicinal applications .

Scientific Research Applications

Nutritional and Metabolic Significance

A comprehensive review by Vázquez-Añón et al. (2017) highlights the chemical and metabolic pathways of methionine sources, including 3-[(2-Hydroxyethyl)amino]butanoic acid derivatives, focusing on their bioefficacy in animal nutrition. This study elaborates on the enzymatic conversion mechanisms and dose-response relationships, providing insight into optimal dietary supplementation strategies for monogastric animals. The detailed comparison underlines the unique metabolic roles of these compounds and their impact on growth and feed consumption, which is critical for advancing agricultural practices and animal health (Vázquez-Añón et al., 2017).

Biomedical Applications

In the realm of biomedicine, the versatility of 3-[(2-Hydroxyethyl)amino]butanoic acid derivatives extends to drug synthesis and therapeutic interventions. Zhang et al. (2021) discuss the role of levulinic acid, a derivative, in cancer treatment and medical materials. This review underscores the utility of such compounds in creating more efficient and cost-effective drugs, emphasizing their potential in targeted therapies and drug delivery systems. The adaptability of these derivatives in forming biocompatible linkers and protective groups for drug synthesis marks a significant advancement in pharmaceutical sciences (Zhang et al., 2021).

Agricultural and Food Science Insights

Smit et al. (2009) provide a detailed examination of branched-chain aldehydes, including those derived from amino acids similar to 3-[(2-Hydroxyethyl)amino]butanoic acid, highlighting their importance in food flavoring. The paper reviews the production and breakdown pathways of these compounds, offering valuable knowledge on how to manipulate and enhance flavor profiles in both fermented and non-fermented food products. Understanding these mechanisms is crucial for food scientists aiming to innovate and improve food quality and consumer satisfaction (Smit et al., 2009).

Safety and Hazards

properties

IUPAC Name |

3-(2-hydroxyethylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-5(4-6(9)10)7-2-3-8/h5,7-8H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDYKUAFLILKAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611637 | |

| Record name | 3-[(2-Hydroxyethyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Hydroxyethyl)amino]butanoic acid | |

CAS RN |

89584-45-2 | |

| Record name | 3-[(2-Hydroxyethyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1287152.png)

![tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1287154.png)

![5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1287170.png)

![1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1287171.png)

![1-(Benzo[b]thiophen-4-yl)piperazine](/img/structure/B1287173.png)

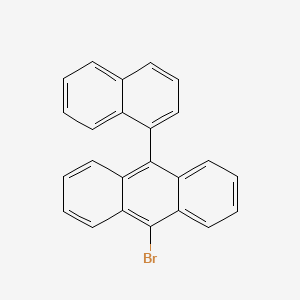

![9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene](/img/structure/B1287188.png)